molecular formula C32H28Cl2N2O2 B102850 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone CAS No. 18038-98-7

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone

Cat. No. B102850
CAS RN: 18038-98-7
M. Wt: 543.5 g/mol
InChI Key: CJKCVIQDKUVJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone (DTAQ) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of anthraquinone and is commonly used as a fluorescent dye in biological staining and imaging. DTAQ has also been studied extensively for its potential therapeutic applications due to its ability to inhibit certain enzymatic activities and induce oxidative stress in cancer cells.

Mechanism Of Action

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA strand breaks and ultimately cell death. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone also induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been found to have both biochemical and physiological effects on cancer cells. It induces oxidative stress and DNA damage, leading to apoptosis or cell death. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.

Advantages And Limitations For Lab Experiments

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has several advantages for use in lab experiments. It is a highly specific inhibitor of topoisomerase II, making it a valuable tool for studying the enzyme's function. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone also has fluorescent properties, making it useful for biological imaging and staining. However, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone can be toxic to cells at high concentrations, limiting its use in certain experiments.

Future Directions

There are several future directions for research involving 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone. One potential application is in the development of new cancer therapies. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has shown promising results in preclinical studies and may be a valuable addition to current treatment options. Additionally, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone's fluorescent properties make it a useful tool for studying cellular processes such as autophagy and mitophagy. Further research is needed to fully understand the mechanisms of action of 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone and its potential applications in various fields of study.

Synthesis Methods

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylaniline with 1,4-dichloroanthraquinone in the presence of a catalyst such as aluminum chloride. The resulting product can then be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has also been found to induce oxidative stress in cancer cells, leading to apoptosis or cell death. Additionally, 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been used as a fluorescent dye in biological imaging and staining, particularly in the visualization of lysosomes and mitochondria.

properties

CAS RN

18038-98-7

Product Name

6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone

Molecular Formula

C32H28Cl2N2O2

Molecular Weight

543.5 g/mol

IUPAC Name

6,7-dichloro-1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C32H28Cl2N2O2/c1-15-9-17(3)29(18(4)10-15)35-25-7-8-26(36-30-19(5)11-16(2)12-20(30)6)28-27(25)31(37)21-13-23(33)24(34)14-22(21)32(28)38/h7-14,35-36H,1-6H3

InChI Key

CJKCVIQDKUVJTL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C

Other CAS RN

18038-98-7

Origin of Product

United States

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